![molecular formula C7H6BrN3 B2578786 4,5-Diamino-2-bromobenzonitrile CAS No. 1934682-48-0](/img/structure/B2578786.png)
4,5-Diamino-2-bromobenzonitrile
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Overview
Description
4,5-Diamino-2-bromobenzonitrile is a chemical compound with the molecular formula C7H6BrN3 and a molecular weight of 212.05 . It is a powder in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C7H6BrN3/c8-5-2-7(11)6(10)1-4(5)3-9/h1-2H,10-11H2 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Herbicide Resistance in Transgenic Plants
4,5-Diamino-2-bromobenzonitrile derivatives are investigated for their potential in conferring herbicide resistance. For instance, bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), a related compound, has been studied for its inhibition effects on photosynthesis. A specific gene encoding a nitrilase capable of detoxifying bromoxynil was identified and successfully introduced into transgenic tobacco plants, conferring resistance to this herbicide. This research opens avenues for engineering crop resistance to herbicides, enhancing agricultural productivity (Stalker, Mcbride, & Malyj, 1988).
Environmental Degradation Studies
Studies on the environmental degradation of bromoxynil and its transformation products under various conditions highlight the ecological impact of this class of compounds. One study examined the anaerobic biodegradability of bromoxynil and found that it can be depleted under methanogenic, sulfidogenic, and Fe(III)-reducing conditions, pointing towards its potential environmental fate and the mechanisms through which it may be degraded in nature (Knight, Berman, & Häggblom, 2003).
Pharmaceutical Applications
The chemical framework of this compound facilitates the synthesis of various pharmaceuticals. For instance, the synthesis of 2,4-diaminoquinazolines, which are valuable in the development of medications, can be achieved starting from 2-aminobenzonitriles through a series of reactions that include condensation and cyclization. This underscores the role of such chemical structures in advancing medicinal chemistry (Wilson, 2001).
Material Science Applications
Research into the material properties of benzotrile derivatives has led to the discovery of plastically deformable crystals from rigid organic molecules such as 4-bromobenzonitrile, demonstrating significant flexibility. This property is crucial for developing new materials with potential applications in flexible electronics and other advanced technologies (Alimi, Lama, Smith, & Barbour, 2018).
Antimicrobial and Antimalarial Studies
The structural motifs of this compound and its analogs have been explored for their potential antimicrobial and antimalarial effects. Compounds derived from 2,4-diamino-6-[(aralkyl and alicyclid)thio-, sulfinyl-, and sulfonyl]quinazolines, prepared via condensation reactions involving chloro- or dichloro-nitrobenzonitriles, have shown varying degrees of activity against Plasmodium berghei, a cause of malaria in mice. This indicates the potential of such compounds in developing new antimalarial drugs (Elslager et al., 1978).
Safety and Hazards
properties
IUPAC Name |
4,5-diamino-2-bromobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-5-2-7(11)6(10)1-4(5)3-9/h1-2H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGOVJGNLNAETG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)N)Br)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1934682-48-0 |
Source
|
Record name | 4,5-diamino-2-bromobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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